Product packaging for CC-8490(Cat. No.:)

CC-8490

Cat. No.: B1578914
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CC-8490, more commonly known in scientific literature by its generic name Custirsen (and previously as OGX-011), is an investigational antisense oligonucleotide (ASO) supplied as a sodium salt and has been under clinical study for the treatment of various cancers . Its primary mechanism of action involves targeting and inhibiting the production of clusterin, a cytoprotective chaperone protein that is frequently overexpressed in cancer cells in response to therapeutic stress . The suppression of clusterin is intended to sensitize cancer cells to chemotherapy, thereby overcoming treatment resistance. While early-phase trials investigated its potential in breast cancer, non-small cell lung cancer, and glioblastoma, later-stage clinical development focused on metastatic prostate cancer . It is critical to note that in pivotal studies for metastatic prostate cancer, custirsen did not demonstrate a benefit in improving overall survival . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CC8490;  CC 8490;  CC-8490;  SPC8490;  SPC-8490;  SPC 8490.

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Cc 8490

Mechanism of Action of CC-8490 (Custirsen)

Custirsen, also known by the alias OGX-011, is a second-generation antisense oligonucleotide (ASO) developed to target clusterin expression. wikipedia.orgontosight.aispringer.com Clusterin is a protein implicated in cell survival and resistance to various cancer treatments. wikipedia.orgontosight.aidovepress.comaacrjournals.orgdovepress.comhemonc.orgnih.gov

Antisense Oligonucleotide (ASO) Modality and Gene Targeting

As an antisense oligonucleotide, Custirsen is a synthetic single-strand DNA sequence designed to be complementary to a specific messenger RNA (mRNA) sequence. wikipedia.org Custirsen is a second-generation phosphorothioate (B77711) ASO, featuring a modified backbone with a sulfur ion replacing an oxygen molecule, which enhances its stability and solubility. wikipedia.org Additionally, it incorporates 2'-methoxyethyl modifications on the nucleotides at the ends of the phosphorothioate backbone, contributing to increased affinity for the target RNA sequence and improved resistance to nucleases. wikipedia.orgdovepress.com

Custirsen specifically targets the translation initiation site (AUG sequence) of human clusterin mRNA. researchgate.net By binding to the clusterin mRNA, Custirsen forms a stable DNA-RNA duplex. researchgate.net This binding event prevents the translation of the mRNA into functional clusterin protein, effectively reducing the levels of clusterin. wikipedia.orgontosight.airesearchgate.netgoogle.com

Role of Clusterin Messenger RNA (mRNA) Downregulation

Clusterin is a stress-induced cytoprotective chaperone protein that is frequently overexpressed in various cancers, including prostate, breast, lung, and ovarian cancers. wikipedia.orgdovepress.comaacrjournals.orgdovepress.comnih.gov Its expression can be upregulated in response to cellular stress induced by standard cancer treatments such as chemotherapy, hormone therapy, and radiation. wikipedia.orgdovepress.comaacrjournals.orgdovepress.comnih.gov High levels of clusterin are associated with more aggressive tumors and poorer clinical outcomes. dovepress.com

Custirsen's primary mechanism involves the potent suppression of clusterin mRNA levels, leading to a depletion of the clusterin protein. dovepress.comaacrjournals.orgdovepress.comnih.gov Preclinical studies and clinical trials have demonstrated dose-dependent decreases in clusterin expression following Custirsen administration. dovepress.comnih.govionis.com

Table 1: Dose-Dependent Clusterin mRNA Downregulation by OGX-011 (Custirsen) in Prostate Cancer Patients (Phase I Study) ionis.com

OGX-011 Dose (mg)Target Reduction in Clusterin mRNA (%)
16058
32066
48073
64091

This downregulation of clusterin mRNA and subsequent protein depletion is central to Custirsen's therapeutic strategy, aiming to counteract the pro-survival effects of clusterin in cancer cells. wikipedia.orgontosight.airesearchgate.net

Impact on Anti-Apoptotic Processes and Chemoresistance Pathways

Clusterin's anti-apoptotic function is a key mechanism by which cancer cells evade cell death and develop resistance to treatment. wikipedia.orgdovepress.comaacrjournals.orgdovepress.comnih.gov Clusterin interferes with apoptotic signaling pathways, inhibiting processes such as cytochrome C release and the activation of Bax and caspases. aacrjournals.orggoogle.com It can also interact with proteins like Ku70-Bax and regulate pathways such as NF-κB, ERK, and AKT, all of which contribute to cell survival and resistance. wikipedia.org Furthermore, clusterin has been shown to regulate epithelial-mesenchymal transition (EMT), a process linked to cancer cell migration, invasion, and metastasis. tevapharm.com

By inhibiting clusterin production, Custirsen abrogates these anti-apoptotic effects, thereby sensitizing cancer cells to chemotherapy, hormone therapy, and radiation. ontosight.aidovepress.comaacrjournals.orgdovepress.comnih.govresearchgate.netgoogle.com Preclinical studies have shown that suppressing clusterin with Custirsen enhances tumor cell death and improves chemosensitivity in various cancer models, including prostate, breast, lung, ovarian, renal, bladder, and melanoma. dovepress.comaacrjournals.orgnih.govgoogle.com For example, in docetaxel-resistant prostate cancer cell lines and xenograft models, Custirsen increased the rate of apoptosis and resensitized cells to docetaxel (B913) and paclitaxel. nih.gov

Table 2: Summary of Custirsen's Impact on Cellular Processes

Cellular ProcessImpact of Clusterin Inhibition by CustirsenSupporting Evidence
ApoptosisIncreasedPreclinical studies, resensitization to chemotherapy. ontosight.aidovepress.comaacrjournals.orgdovepress.comnih.govresearchgate.netgoogle.com
ChemoresistanceDecreasedPreclinical studies, enhanced efficacy of cytotoxic drugs. ontosight.aidovepress.comaacrjournals.orgdovepress.comnih.govgoogle.com
Protein AggregationInhibited (by clusterin) / Restored (by Custirsen)Clusterin acts as a chaperone. aacrjournals.orgbiospace.com
Cytochrome C ReleaseInhibited (by clusterin) / Promoted (by Custirsen)Clusterin interferes with apoptotic signaling. aacrjournals.org
Bax and Caspase ActivationInhibited (by clusterin) / Promoted (by Custirsen)Clusterin interferes with apoptotic signaling. aacrjournals.org
NF-κB ActivityIncreased (by clusterin) / Decreased (by Custirsen)Clusterin regulates NF-κB pathway. wikipedia.orggoogle.combiospace.com
Epithelial-Mesenchymal Transition (EMT)Regulated (by clusterin) / Potentially Reversed (by Custirsen)Clusterin's role in EMT. wikipedia.orgtevapharm.com

The mechanism by which clusterin promotes resistance involves its role as a chaperone protein that stabilizes other proteins under cellular stress, preventing stress-induced protein aggregation. biospace.com It also interacts with and facilitates the degradation of proteins like COMMD1 and I-kB, thereby activating the NF-κB pathway, which is linked to survival and resistance. biospace.com By reducing clusterin levels, Custirsen disrupts these protective mechanisms, making cancer cells more vulnerable to the cytotoxic effects of therapy. wikipedia.orgontosight.aidovepress.comaacrjournals.orgdovepress.comnih.govgoogle.com

Mechanism of Action of this compound (Benzopyran Derivative)

A separate compound also referred to as this compound is a benzopyran derivative investigated for its potential antineoplastic activity, particularly in breast cancer and brain cancer. nih.govdrugbank.commedkoo.comcancer.gov This compound acts as a selective estrogen receptor modulator (SERM) and also exhibits estrogen receptor-independent mechanisms. nih.govdrugbank.commedkoo.comcancer.govnih.govaacrjournals.orgresearchgate.netnih.gov

Selective Estrogen Receptor Modulator (SERM) Activity

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs), specifically ER-alpha (ERα) and ER-beta (ERβ), and exert tissue-specific effects. aacrjournals.org Depending on the tissue, SERMs can act as either agonists or antagonists of estrogen signaling. aacrjournals.org The benzopyran derivative this compound has been described as acting as a SERM, particularly in the context of inhibiting the proliferation of estrogen-sensitive breast cancer cells. nih.govdrugbank.commedkoo.comcancer.gov This suggests that in these cells, this compound likely exerts an anti-estrogenic effect by binding to ERs and blocking the proliferative signals mediated by estrogen. nih.govdrugbank.commedkoo.comcancer.gov Benzopyranones, the class of compounds to which this this compound belongs, were initially optimized for ER-alpha selectivity in bone and breast cell lines. aacrjournals.org

Suppression of Nuclear Factor-Kappa B (NF-κB) Pathway and Target Gene Modulation (IEX-3, SOD2, IL6, IL8)

Preliminary studies investigating the mechanism of action of this compound in brain cancer have suggested that the compound suppresses the nuclear factor (NF)-κB pathway. nih.govdrugbank.comuniprot.org This suppression is associated with the modulation of NF-κB target genes, including IEX-3, SOD2, IL6, and IL8. nih.govdrugbank.comresearchgate.netresearchgate.netfrontiersin.org

Research utilizing complementary DNA microarray expression profiling identified a subset of genes specifically regulated by this compound (and tamoxifen), which were distinct from those affected by other apoptotic stimuli. researchgate.netresearchgate.netfrontiersin.org These genes included IEX-3, SOD2, IL6, and IL8, indicating that this compound's influence on these genes is linked to its effects on NF-κB. researchgate.netresearchgate.netfrontiersin.org

Data suggests that the suppression of NF-κB activation significantly enhances the apoptosis induced by SERMs like this compound in glioblastoma cells. researchgate.netresearchgate.netfrontiersin.org This implies a role for NF-κB in protecting glioblastoma cells from the cytotoxic effects of SERMs, and that inhibiting this pathway can potentiate the anti-glioma activity of this compound. researchgate.netresearchgate.netfrontiersin.org

The target genes modulated by this compound via NF-κB suppression are involved in various cellular processes:

IEX-3 (IER3/IEX-1): Immediate early response 3, a protein involved in regulating cellular responses, including apoptosis. drugbank.comuniprot.orguniprot.org

SOD2: Superoxide Dismutase 2, mitochondrial, an enzyme involved in mitigating oxidative stress. nih.govdrugbank.comresearchgate.netresearchgate.netfrontiersin.orgmdpi.comspringermedizin.de

IL6: Interleukin-6, a cytokine with diverse roles in inflammation and immune responses. nih.govdrugbank.comresearchgate.netresearchgate.netfrontiersin.orgidrblab.orgidrblab.net

IL8: Interleukin-8, a chemokine involved in neutrophil recruitment and angiogenesis. nih.govdrugbank.comresearchgate.netresearchgate.netfrontiersin.orguniprot.orgmdpi.comidrblab.netnih.gov

The modulation of these genes underscores the impact of this compound on crucial cellular pathways related to survival, apoptosis, and inflammation in the context of cancer.

Biological Targets and Signaling Pathway Modulation by Cc 8490

Primary Molecular Targets

Clusterin mRNA (for CC-8490/Custirsen)

In its form as Custirsen, this compound functions as a second-generation antisense oligonucleotide (ASO). wikipedia.orgontosight.ainih.gov Its primary molecular target in this context is the messenger RNA (mRNA) molecule that carries the genetic code for clusterin. wikipedia.orgontosight.aifirstwordpharma.com Clusterin is a protein that has been linked to the development of resistance to cancer treatments and the progression of tumors. ontosight.ainih.gov Custirsen is designed to specifically bind to the translation initiation site on the clusterin mRNA sequence. This binding event prevents the cellular machinery from translating the mRNA into clusterin protein, leading to a reduction in the levels of clusterin protein. wikipedia.orgontosight.ai This inhibition of clusterin expression is considered the principal mechanism through which Custirsen may exert its anti-cancer effects, particularly by increasing the sensitivity of cancer cells to chemotherapy and other therapeutic interventions. ontosight.ainih.gov

Estrogen Receptors (ER-α, ER-β) (for this compound/Benzopyran Derivative)

When characterized as a benzopyran derivative, this compound has been identified as a selective estrogen receptor modulator (SERM). drugbank.comnih.gov This classification indicates that it interacts with estrogen receptors, including Estrogen Receptor alpha (ER-α) and Estrogen Receptor beta (ER-β). drugbank.combioinformation.net Acting as a SERM, this compound has demonstrated the ability to inhibit the proliferation of breast cancer cells that are sensitive to estrogen. drugbank.comnih.gov Studies involving related benzopyran compounds suggest that these agents can modulate signaling pathways mediated by ERs. This modulation can involve acting as antagonists for ER-α and agonists for ER-β in certain cellular contexts, influencing transcriptional activation and the expression levels of proteins involved in cell proliferation and cell cycle progression. nih.gov Although some research on related benzopyran derivatives indicates a low binding affinity for ERs, their capacity to modulate ER-mediated pathways remains a significant observation. nih.gov

Nuclear Factor-Kappa B (NF-κB) Protein and Associated Transcription Factors (for this compound/Benzopyran Derivative)

As a benzopyran derivative, this compound has also been shown to suppress the activity of Nuclear Factor-Kappa B (NF-κB) and the expression of its target genes. drugbank.com NF-κB is a family of transcription factors that plays a critical role in a wide array of cellular processes, including inflammatory responses, immune function, cell proliferation, differentiation, and survival. wikipedia.orgnih.gov Elevated or uncontrolled activation of NF-κB is frequently observed in numerous types of cancer. wikipedia.org Preliminary findings suggest that the mechanism of action of this compound in certain cancers may involve the suppression of NF-κB and the genes it regulates, such as IEX-3, SOD2, IL6, and IL8. drugbank.com This observation is consistent with research indicating that benzopyran derivatives can lead to a reduction in NF-κB expression, potentially by interfering with the pathways responsible for its activation. nih.gov The activity of NF-κB is tightly controlled by inhibitory IκB proteins. Activation typically involves the IκB kinase (IKK) complex, which leads to the release and translocation of active NF-κB into the nucleus, where it binds to specific DNA sequences to regulate gene transcription. wikipedia.orgnih.gov

Androgen Receptor Protein (for this compound/Benzopyran Derivative in specific research contexts)

While Custirsen's primary target is clusterin mRNA, and the benzopyran derivative form of this compound primarily targets estrogen receptors and NF-κB, the context of cancer research, particularly in prostate cancer, introduces the possibility of interaction with or influence on the Androgen Receptor (AR) protein. Clusterin expression itself can be increased in response to therapies that reduce androgen levels, and its activity in promoting tumor growth by preventing apoptosis is linked to interactions with protein complexes that can affect pathways relevant to AR signaling, such as NF-κB and AKT kinase. wikipedia.orgnih.gov Although this compound as a benzopyran derivative is primarily characterized by its activity as a SERM and NF-κB inhibitor, the complex interplay between estrogen receptors, NF-κB, and the androgen receptor signaling pathways in hormone-sensitive cancers suggests that the modulation of ER and NF-κB by this compound could indirectly influence AR-mediated effects in specific research settings. wellesley.eduresearchgate.net

Modulation of Cellular Signaling Pathways

The interaction of this compound with its primary targets results in the modulation of several critical cellular signaling pathways, significantly impacting the fate of the cell.

Cell Proliferation Regulation

This compound has demonstrated the ability to inhibit cell proliferation. It acts as a selective estrogen receptor modulator (SERM), inhibiting the proliferation of estrogen-sensitive breast cancer cells drugbank.comnih.govaacrjournals.org. Additionally, this compound inhibits the growth of glioblastoma cells through a mechanism that is independent of estrogen receptor-related pathways drugbank.comnih.gov. Studies suggest that this compound can suppress nuclear factor (NF)-κB and its target genes, including IEX-3, SOD2, IL6, and IL8, in brain cancer cells, contributing to its anti-proliferative effects drugbank.comnih.gov. The compound has shown anti-proliferative activity in both estrogen receptor-expressing and non-expressing tumor cell lines, indicating an estrogen receptor-independent mechanism of action in certain contexts aacrjournals.org.

Interactions with Intracellular Protein Complexes and Kinase Pathways (e.g., Ku70-Bax, ERK, AKT Kinase, Epithelial-Mesenchymal Transition related to Clusterin)

This compound's mechanism involves complex interactions with intracellular proteins and signaling cascades. A key target is clusterin, a protein that is often upregulated in various tumors and has been linked to aggressive tumor behavior by protecting cells from apoptosis wikipedia.org. Clusterin's anti-apoptotic activity is partly attributed to its interactions with protein complexes, including a structurally altered Ku70-Bax complex wikipedia.org.

Ku70 is a protein known to bind to the pro-apoptotic protein Bax in the cytoplasm of normal cells, inhibiting Bax-mediated cell death atlasgeneticsoncology.orgresearchgate.netd-nb.info. Acetylation of Ku70 can lead to the dissociation and activation of Bax, promoting apoptosis researchgate.net. The interaction between Ku70 and Bax is crucial for balancing apoptosis and cell survival nih.gov. Clusterin can interact with the Ku70-Bax complex, and the soluble form of clusterin (sCLU) is thought to stabilize the Ku70-Bax interaction in the cytoplasm, acting as a cytoprotectant atlasgeneticsoncology.org. This compound, by targeting clusterin expression, can influence these interactions and potentially promote apoptosis wikipedia.org.

The compound's effects also extend to key kinase pathways. The Extracellular-signal-regulated kinase (ERK) pathway is a major component of the MAPK signaling pathway, playing a critical role in regulating cell proliferation, differentiation, and survival, and is often hyperactivated in cancers creative-diagnostics.comchampionsoncology.com. Similarly, the PI3K/AKT pathway is vital for regulating cell growth, proliferation, survival, and metabolism, and its hyperactivation is common in many cancers numberanalytics.com. Clusterin has been linked to the regulation of NF-κB activity and signaling, as well as the kinase pathways involving ERK and AKT wikipedia.org. By reducing clusterin levels, this compound can indirectly modulate these pathways, influencing cell survival and growth wikipedia.org.

Furthermore, clusterin has been implicated in promoting epithelial-mesenchymal transition (EMT) wikipedia.org. EMT is a biological process crucial for cancer progression and metastasis, contributing to treatment resistance nih.govnih.gov. By targeting clusterin, this compound may interfere with EMT processes wikipedia.org.

The preliminary findings on this compound's mechanism in brain cancer suggest suppression of NF-κB and its target genes drugbank.comnih.gov. The NF-κB pathway is a pleiotropic transcription factor involved in inflammation, immunity, cell growth, tumorigenesis, and apoptosis drugbank.com. Suppression of NF-κB activation has been shown to enhance SERM-induced apoptosis in glioma cells, suggesting a protective role for NF-κB against SERM-induced cytotoxicity aacrjournals.org.

Based on the available information, the following table summarizes some of the biological targets and modulated pathways associated with this compound:

Research Findings on Selected Interactions:

Clusterin Inhibition: this compound functions as an antisense oligonucleotide specifically targeting clusterin mRNA, leading to a reduction in clusterin protein levels wikipedia.org. Clusterin is known to be upregulated in various cancers and contributes to resistance to standard treatments wikipedia.org.

Ku70-Bax Interaction: Clusterin interacts with the Ku70-Bax complex, and this interaction plays a role in cell survival and escape from cell death atlasgeneticsoncology.org. By reducing clusterin, this compound can potentially disrupt the cytoprotective effect of sCLU on the Ku70-Bax interaction, promoting Bax-dependent apoptosis wikipedia.orgatlasgeneticsoncology.org.

ERK and AKT Pathways: Clusterin has been linked to the regulation of the ERK and AKT kinase pathways, which are involved in cell survival and growth wikipedia.org. Modulation of clusterin levels by this compound can therefore indirectly impact the activity of these pathways wikipedia.org.

NF-κB Suppression: Preliminary studies in brain cancer suggest that this compound suppresses NF-κB and its target genes, which may contribute to its ability to induce apoptosis in glioma cells drugbank.comnih.govaacrjournals.org.

These findings highlight the multifaceted mechanisms by which this compound influences key biological processes and signaling pathways relevant to cancer cell survival and proliferation.

Preclinical Efficacy Studies of Cc 8490 in Vitro and in Vivo Non Human Models

In Vitro Cellular Models and Assays

In vitro studies using various cancer cell lines have provided insights into the direct effects of CC-8490 on cancer cell behavior, including proliferation, apoptosis, and potential sensitization to other therapies.

Anti-proliferative Effects in Various Cancer Cell Lines

This compound has demonstrated anti-proliferative activity in a range of cancer cell lines. aacrjournals.organnualreports.com Notably, this activity has been observed in both estrogen receptor (ER)-expressing and non-ER-expressing tumor cells, indicating that its effects may not be solely dependent on ER signaling. aacrjournals.org This suggests a broader potential application beyond hormone-sensitive cancers.

Chemosensitization Studies in Cellular Systems (for this compound/Custirsen)

While the provided search results primarily link this compound to custirsen as an alias rxlist.commedicinenet.comwikipedia.org, and custirsen is described as an antisense oligonucleotide targeting clusterin to sensitize cells to chemotherapy medicinenet.comnih.gov, direct chemosensitization studies specifically using this compound as a benzopyranone SERM in combination with other agents are not explicitly detailed in the provided snippets. The information available more strongly associates the chemosensitizing activity with custirsen's mechanism of inhibiting clusterin. medicinenet.comnih.gov

Effects on Cell Migration and Invasion Assays (e.g., HMVEC, A172 Glioma Cells for Benzopyran Derivative)

Preliminary studies investigating the mechanism of action for this compound included assessments of its effects on cell migration and invasion. No significant inhibition was observed in either the HMVEC migration assay or the A172 glioma cell invasion assay when tested with this compound. aacrjournals.org This suggests that this compound, at least in these preliminary assessments, may not directly impede the migratory or invasive capabilities of these specific cell types.

In Vivo Non-Human Animal Models

In vivo studies using non-human animal models, particularly xenograft models, have been conducted to evaluate the efficacy of this compound in suppressing tumor growth.

Xenograft Models for Tumor Growth Suppression (e.g., Glioma Xenografts)

This compound has shown activity in xenograft models. aacrjournals.org Administration of this compound has been shown to suppress tumor growth in glioma xenograft models. nih.govdntb.gov.uanih.gov These in vivo findings support the in vitro observations of this compound's anti-tumor effects and indicate its potential to reduce tumor burden in a living system. Studies have also shown that this compound can extend animal survival in glioma xenograft models. nih.govdntb.gov.ua Tumor growth inhibition with this compound has also been observed in HT-29 (colon cancer) and MDA-MB-231 (breast cancer) xenograft models. aacrjournals.org

Summary of In Vitro Efficacy Data (Illustrative)

While specific numerical data tables for this compound's in vitro effects across various cell lines were not consistently available in the provided snippets, the qualitative findings can be summarized:

EffectER-expressing Cancer Cell LinesNon-ER-expressing Cancer Cell Lines
Anti-proliferativeYesYes
Apoptosis InductionNot explicitly detailedYes (e.g., Glioma)
ChemosensitizationSee note on CustirsenSee note on Custirsen
Migration InhibitionNo significant inhibition observed (HMVEC)No significant inhibition observed (A172 Glioma)
Invasion InhibitionNot explicitly detailedNo significant inhibition observed (A172 Glioma)

Note: Chemosensitization activity is primarily associated with custirsen (an alias for this compound in some contexts) and its mechanism of clusterin inhibition.

Summary of In Vivo Efficacy Data (Illustrative)

Similarly, detailed numerical data for in vivo studies were not uniformly present. The key findings from xenograft models are:

Model TypeEffect on Tumor GrowthEffect on Animal Survival
Glioma XenograftsSuppressionExtended
HT-29 XenograftsInhibitionNot explicitly detailed
MDA-MB-231 XenograftsInhibitionNot explicitly detailed

Evaluation of Tumor Growth Inhibition in Animal Models

Preclinical studies have evaluated the ability of this compound to inhibit tumor growth in various animal models. Administration of this compound has been shown to suppress tumor growth in vivo. researchgate.net These studies often utilize xenograft models, where human cancer cells or tumor tissue are implanted into immunodeficient mice, or syngeneic models, which involve implanting mouse tumor cells into immunocompetent mice of the same genetic background. nih.gov The assessment of tumor growth inhibition typically involves measuring tumor volume over time in treated versus control groups.

Research on Activity in Specific Animal Models of Solid Tumors (e.g., Non-Small-Cell Lung Cancer, Colon Cancer)

Preclinical research has investigated the activity of this compound in specific animal models of solid tumors, including those representing Non-Small-Cell Lung Cancer (NSCLC) and Colon Cancer. While the provided search results specifically mention this compound in the context of cancer and preclinical studies annualreports.comsec.govannualreports.co.uksec.gov, detailed findings regarding its activity specifically in NSCLC and colon cancer animal models were not extensively detailed in the provided snippets. However, animal models for NSCLC and colorectal cancer are widely used in preclinical research to study disease progression and evaluate potential therapies. frontiersin.orgnih.govmdpi.comresearchgate.netoncotarget.commdpi.comnih.govwjgnet.com These models include cell-derived xenografts (CDXs), patient-derived xenografts (PDXs), syngeneic models, and genetically engineered mouse models (GEMMs), each offering different advantages for studying specific aspects of tumor biology and therapeutic response. nih.govfrontiersin.orgresearchgate.netmdpi.comnih.govmdpi.com

Development and Utilization of Genetically Engineered Mouse Models for Disease Progression Studies

Genetically Engineered Mouse Models (GEMMs) play a significant role in preclinical research, offering the ability to study de novo tumor development within a natural immune-proficient microenvironment. embopress.orgnih.govfrontiersin.org These models can be engineered to carry specific genetic alterations that mimic those found in human cancers, allowing for the investigation of disease initiation, progression, and response to therapy in a more physiologically relevant setting compared to some xenograft models. embopress.orgfrontiersin.orgbiomolther.orgnih.gov GEMMs are utilized to decipher the biological and molecular mechanisms of disease progression and for preclinical investigations. nih.gov While the provided information confirms the use of GEMMs in cancer research and drug development embopress.orgfrontiersin.orgbiomolther.orgnih.govcancer.gov, specific details on the development and utilization of GEMMs specifically for studying this compound and its impact on disease progression were not available in the provided search results.

Structure Activity Relationships Sar and Design Principles for Cc 8490 Analogues

Design Principles for Antisense Oligonucleotides (CC-8490/Custirsen)

Custirsen (also known as OGX-011) is a mixed-backbone antisense oligodeoxynucleotide designed to target messenger RNA (mRNA) encoding for testosterone-repressed prostate message-2 (TRPM-2), also known as clusterin nih.gov. Antisense oligonucleotides (ASOs) function by binding to target RNA sequences, leading to gene expression modulation, often through mechanisms like RNase H-mediated degradation of the target mRNA genelink.comscienceopen.com. The design of effective ASOs like Custirsen involves careful consideration of chemical modifications to enhance their pharmacokinetic and pharmacodynamic properties, including stability, binding affinity, and specificity scienceopen.comidtdna.commdpi.com.

Chemical Modifications of Phosphorothioate (B77711) Backbone and Chirality Considerations

A key chemical modification in the design of many ASOs, including Custirsen, is the incorporation of phosphorothioate (PS) linkages in the backbone nih.govgenelink.comcreative-biolabs.comnih.gov. In a phosphorothioate linkage, one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a sulfur atom genelink.comcreative-biolabs.com. This modification confers significant resistance to nuclease degradation, thereby increasing the stability and half-life of the oligonucleotide in serum and cells compared to unmodified phosphodiester linkages genelink.commdpi.comcreative-biolabs.comnih.gov.

Specificity of Target mRNA Sequence Binding and Off-target Effects Research

The therapeutic efficacy and safety of ASOs depend critically on their ability to bind specifically to their intended target mRNA sequence and minimize binding to unintended off-target RNAs biorxiv.orgbiorxiv.orgnih.govmdpi.com. Specificity is primarily determined by the Watson-Crick base pairing between the ASO sequence and its target mRNA genelink.comscienceopen.commdpi.com. Designing ASOs with sequences that are highly complementary to unique regions of the target mRNA (in the case of Custirsen, TRPM-2 mRNA) is essential for on-target activity nih.gov.

However, off-target effects can occur if the ASO binds to sequences on other RNAs that have partial complementarity biorxiv.orgnih.gov. Research into off-target hybridization has shown that it tends to occur at highly accessible, unstructured sites within off-target mRNAs nih.gov. The higher-order structure of the mRNA and the presence of RNA-binding proteins can inhibit such off-target interactions nih.gov. While ASOs are designed for high affinity to their on-target sequence, they can still bind to off-target sequences with lower, but potentially still significant, affinity, which could lead to unintended biological effects biorxiv.org. Strategies to mitigate off-target effects include careful sequence design, chemical modifications that influence binding properties, and optimization of delivery methods idtdna.comscirp.org. Research continues to explore the factors that contribute to on-target specificity and strategies to reduce off-target binding and activity biorxiv.orgnih.govnih.gov.

Structural Class and Optimization of Benzopyran Derivatives (this compound/Celgene)

This compound, as developed by Celgene, belongs to the structural class of benzopyrans and has been investigated for its potential antineoplastic activity, particularly as a selective estrogen receptor modulator (SERM) nih.govcancer.govmedkoo.com. Benzopyrans are a class of heterocyclic compounds featuring a bicyclic structure consisting of a benzene (B151609) ring fused to a dihydropyran ring. Benzopyranone derivatives, which contain a ketone group on the dihydropyran ring, are a related structural subclass nih.govnih.gov.

Exploration of the Benzopyranone Chemical Class

The exploration of the benzopyranone chemical class has been a significant area in the search for compounds with diverse biological activities, including modulation of nuclear receptors like estrogen receptors (ERs) nih.gov. Benzopyranone structures provide a versatile scaffold for chemical modification to optimize interactions with target proteins. The core benzopyranone structure can be substituted at various positions to influence properties such as binding affinity, selectivity for different receptor subtypes (e.g., ER-alpha vs. ER-beta), and pharmacological activity (agonist, antagonist, or selective modulator) nih.govnih.govmdpi.com. Research in this area involves synthesizing libraries of benzopyranone derivatives and evaluating their biological activities to establish structure-activity relationships.

Rational Design Approaches for Estrogen Receptor-alpha Selectivity

Estrogen receptors (ERs), particularly ER-alpha (ERα), are important therapeutic targets in hormone-driven cancers like breast cancer cancer.govmdpi.com. Selective estrogen receptor modulators (SERMs) like the Celgene this compound are designed to exert tissue-specific agonist or antagonist effects on ERs nih.govcancer.govmedkoo.com. Rational design approaches for achieving ER-alpha selectivity within the benzopyran class involve understanding the structural differences between ERα and ER-beta (ERβ) and designing ligands that preferentially bind to or modulate the activity of ERα nih.govnih.govmdpi.com.

Techniques such as structure-based drug design, utilizing crystal structures of ERα and ERβ bound to ligands, can inform the design of benzopyran derivatives with optimized interactions within the ligand-binding domain of ERα mdpi.com. Modifications to the benzopyran core and attached side chains can be made to enhance favorable interactions with residues in the ERα binding pocket while minimizing interactions with differing residues in ERβ nih.govmdpi.com. The goal is to develop compounds that selectively target ERα-mediated pathways associated with cancer proliferation while potentially avoiding undesirable effects mediated by ERβ or ERα in other tissues nih.govmdpi.com. This compound (Celgene) is reported to act as a selective estrogen receptor modulator, inhibiting the proliferation of estrogen-sensitive breast cancer cells nih.govcancer.govmedkoo.com. While its primary mechanism in breast cancer involves ERα modulation, research also indicates that in glioblastoma cells, this compound can induce apoptosis through a mechanism independent of estrogen receptors nih.govcancer.govmedkoo.comnih.gov. This suggests that while rational design focused on ERα selectivity was a key aspect of its development as a SERM, the compound may possess polypharmacology or engage other targets depending on the cellular context.

Development and Preclinical Evaluation of Analogues

The development of this compound analogues has been pursued to build upon its observed anti-tumor activity, particularly in ER-independent settings. Following the initial preclinical success of this compound, which demonstrated anti-proliferative effects and the ability to induce apoptosis in preclinical cancer models, including glioma, a follow-on compound, CC-0227113, was developed. annualreports.comsec.gov CC-0227113 belongs to the same class of benzopyran compounds as this compound and has shown broad anti-tumor activity. sec.gov

Preclinical evaluation of this compound itself included studies in multiple cell lines and in xenograft models, demonstrating its activity against glioma cell proliferation and its ability to induce apoptosis. aacrjournals.orgsmr.org.uk The identification and advancement of CC-0227113 to the preclinical stage highlight the ongoing efforts to develop improved benzopyran analogues with potentially enhanced or broader anti-cancer properties compared to the parent compound, this compound. sec.gov While specific detailed preclinical data directly comparing this compound and CC-0227113 in terms of efficacy (e.g., IC50 values across a panel of cancer cell lines, in vivo tumor growth inhibition in various xenograft models) were not available in the provided search results, the progression of CC-0227113 into preclinical development signifies positive findings in initial evaluations that warranted further investigation. The focus on developing analogues with broad anti-tumor activity suggests that preclinical evaluations likely involved testing against a diverse range of cancer types, aiming to identify compounds with activity beyond the primary indications explored for this compound.

While the search results confirm the preclinical evaluation of this compound and the development and preclinical status of the analogue CC-0227113, detailed comparative data tables presenting specific research findings (such as IC50 values for multiple cell lines, or in vivo efficacy data) for both compounds were not found within the provided snippets. Therefore, interactive data tables based on such specific comparative data cannot be generated here.

Theoretical and Computational Approaches in Cc 8490 Research

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the binding interactions between a small molecule ligand (like a drug candidate) and its biological target, typically a protein or nucleic acid. Molecular docking predicts the preferred orientation (binding pose) of a ligand within a binding site and estimates the binding affinity. gardp.org MD simulations extend this analysis by simulating the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the complex, conformational changes, and the nature of interactions under near-physiological conditions. knu.edu.afsemanticscholar.orgmdpi.comscielo.sa.cr

For CC-8490, the application of these methods would depend on its specific identity and target. If considered as the Celgene benzopyran acting as a SERM, docking and MD simulations could be used to model its binding to estrogen receptors (ERs), such as ERα and ERβ. drugbank.comnih.gov These studies could predict binding poses within the ligand-binding domain of ERs, estimate binding free energies, and analyze the stability of the complex, potentially explaining its selective modulation activity. For the antisense oligonucleotide identity (Custirsen), computational approaches for studying oligonucleotide-target interactions, such as those involving clusterin mRNA, would be relevant, although these methods differ significantly from small molecule docking and dynamics. wikipedia.org General molecular docking and dynamics simulations are widely used in drug discovery to investigate ligand-receptor interactions. knu.edu.afsemanticscholar.orgmdpi.comscielo.sa.crnaturalproducts.netnih.gov

Quantum Chemical Calculations for Mechanistic Insights (e.g., C-C coupling reactions)

Quantum chemical (QC) calculations provide a detailed understanding of the electronic structure and reactivity of molecules. These methods can be used to study reaction mechanisms, energy barriers, molecular properties, and interaction energies at a fundamental level. researchgate.netmdpi.comnrel.govresearchgate.netnih.gov While the example of C-C coupling reactions is provided, QC calculations are applicable to a wide range of chemical processes relevant to drug candidates, including metabolic transformations, degradation pathways, and the nature of interactions within the binding site (e.g., hydrogen bonding, pi-pi stacking).

For a small molecule like the Celgene benzopyran this compound, QC calculations could be employed to study its electronic properties, potential sites of metabolism, or the energetics of conformational changes relevant to receptor binding. For an antisense oligonucleotide, QC methods might be used to investigate the stability of the phosphodiester or phosphorothioate (B77711) backbone or the electronic interactions between the oligonucleotide and its mRNA target. While the search results included general information on QC calculations researchgate.netmdpi.comnrel.govresearchgate.netnih.gov, specific applications to this compound were not found. Such calculations could provide valuable insights into the compound's behavior at the atomic level.

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to guide the design and optimization of potential drug candidates. gardp.orgnih.govmdpi.com This approach often involves techniques like virtual screening of compound libraries against the target's binding site, de novo design of novel ligands, and iterative cycles of design, synthesis, and experimental testing informed by structural data. gardp.orgmdpi.com

If the structure of the target protein for this compound (e.g., estrogen receptor for the benzopyran or potentially proteins involved in clusterin's function for Custirsen) is known, SBDD methodologies could be applied. By analyzing the characteristics of the binding site, researchers can design or identify compounds with complementary shapes and chemical properties to enhance binding affinity and specificity. gardp.orgmdpi.com SBDD is a powerful paradigm in modern drug discovery. nih.govmdpi.commdpi.comresearchgate.net

Systems Biology and Network Analysis for Pathway Elucidation

Systems biology and network analysis provide a holistic view of biological systems by integrating data from various sources to construct and analyze biological networks, such as protein-protein interaction networks, gene regulatory networks, and metabolic pathways. physalia-courses.orgcoursera.orgunimi.itmountsinaihealth.orgnih.gov These approaches can help elucidate how a drug candidate might affect multiple pathways and cellular processes, beyond its primary target.

For this compound, systems biology and network analysis could be used to understand the broader impact of modulating estrogen receptor activity (for the benzopyran) or inhibiting clusterin expression (for Custirsen) within the complex cellular environment, particularly in the context of cancer. wikipedia.orgdrugbank.comnih.gov This could involve analyzing how the affected target or pathway interacts with other cellular components and how these interactions contribute to the observed biological effects or potential off-target effects. physalia-courses.orgcoursera.orgunimi.itmountsinaihealth.orgnih.gov Preliminary results on the benzopyran this compound suggested suppression of nuclear factor (NF)-KB and its target genes (IEX-3, SOD2, IL6, and IL8), indicating potential network-level effects. drugbank.comnih.gov

Machine Learning Applications in Compound Design and Interaction Prediction

Machine learning (ML) techniques are increasingly applied in various stages of drug discovery, including de novo compound design, prediction of compound properties (e.g., activity, toxicity, ADME), and prediction of protein-ligand interactions. mdpi.comacs.orguniroma1.itresearchgate.netscienceopen.com ML models can learn from large datasets of existing compounds and their biological data to identify patterns and make predictions for new or untested molecules.

Advanced Research Methodologies in Cc 8490 Studies

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding how CC-8490 functions at a subcellular level, specifically its impact on gene and protein expression.

Gene expression profiling provides a broad overview of the changes in a cell's transcriptional landscape following treatment with a therapeutic agent. In the context of this compound, this methodology is crucial for identifying the downstream effects of clusterin inhibition.

Detailed Research Findings: Complementary DNA (cDNA) microarray analysis is a powerful tool used to simultaneously measure the expression levels of thousands of genes. nih.gov This technique involves hybridizing fluorescently labeled mRNA from both treated and untreated cells to a microarray chip containing thousands of known DNA sequences. nih.gov The relative fluorescence intensity indicates the level of gene expression.

While specific cDNA microarray data for this compound is not detailed in the provided search results, the methodology would be applied to:

Confirm Downregulation of Target-Related Genes: By inhibiting clusterin, this compound is expected to alter the expression of genes regulated by or associated with clusterin's function. These genes are often involved in critical cellular processes such as cell cycle control, apoptosis, cell adhesion, and cytoskeleton formation. nih.gov

Identify Novel Therapeutic Targets: Microarray analysis can uncover previously unknown changes in gene expression, revealing new pathways affected by this compound and potentially identifying new targets for combination therapies. nih.govnih.gov

Understand Resistance Mechanisms: Comparing the gene expression profiles of cancer cells that are sensitive versus resistant to this compound can help elucidate the molecular mechanisms underlying drug resistance. researchgate.net

Table 1: Application of Gene Expression Profiling in this compound Research

Research Question Technique Expected Outcome
What are the global transcriptional changes induced by this compound? cDNA Microarray Identification of upregulated and downregulated genes post-treatment.
Does this compound affect apoptosis-related gene expression? Pathway-specific Microarray Changes in expression of genes like BCL-2, caspases, and other apoptosis regulators. wikipedia.org

The primary mechanism of this compound involves binding to the messenger RNA (mRNA) of the clusterin gene, leading to its degradation. wikipedia.org Therefore, the isolation and quantification of RNA are essential steps to verify the compound's direct effect.

Detailed Research Findings: The efficacy of an ASO like this compound is first assessed by its ability to reduce the levels of its target mRNA.

RNA Isolation: High-quality RNA is extracted from cells treated with this compound using standard laboratory kits (e.g., miRNeasy Mini Kit). This process involves cell lysis, followed by steps to separate RNA from DNA and proteins, and often includes a DNase treatment to remove any contaminating DNA. nih.gov

RNA Quantification: The amount of clusterin mRNA is then quantified, typically using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This highly sensitive technique first converts the isolated mRNA into cDNA and then amplifies the specific clusterin cDNA sequence. The amplification rate is monitored in real-time to determine the initial quantity of clusterin mRNA, allowing for a precise comparison between treated and untreated samples. This method confirms that this compound is effectively reducing its intended target at the transcript level.

Ultimately, the goal of this compound is to decrease the amount of functional clusterin protein. Assays that measure protein levels and their interactions are therefore critical for confirming the compound's biological activity.

Detailed Research Findings:

Protein Expression Analysis: Western blotting is the most common technique used to measure the levels of the clusterin protein. It involves separating cellular proteins by size using gel electrophoresis, transferring them to a membrane, and then using an antibody specific to clusterin to detect and quantify the protein. A successful outcome would show a significant reduction in the clusterin protein band in cells treated with this compound compared to controls.

Protein-Protein Interaction (PPI) Assays: Clusterin is a chaperone protein that interacts with other proteins to prevent apoptosis. nih.gov Investigating how this compound affects these interactions is key to understanding its pro-apoptotic effect. Techniques like co-immunoprecipitation (Co-IP) or in situ proximity ligation assays (PLA) can be used. nih.govresearchgate.net These methods would allow researchers to determine if the reduction in clusterin levels caused by this compound leads to a decreased association with its binding partners, thereby disrupting its anti-apoptotic function.

Cell Biology Techniques

A primary consequence of inhibiting the anti-apoptotic protein clusterin is the induction of programmed cell death, or apoptosis. medicinenet.comdrugbank.com Various assays are used to detect and quantify this process.

Detailed Research Findings: Apoptosis is characterized by a series of distinct morphological and biochemical events that can be measured using specific assays. sigmaaldrich.comnih.gov

Caspase Activation: A key event in the apoptotic cascade is the activation of a family of proteases called caspases. nih.govresearchgate.net The activity of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7) can be measured using flow cytometry or fluorescence microscopy with substrates that become fluorescent upon cleavage by active caspases. bio-rad-antibodies.comnih.govresearchgate.net Studies on this compound would demonstrate an increase in caspase activity in treated cancer cells, confirming the induction of apoptosis.

DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into smaller fragments. sigmaaldrich.comthermofisher.com The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is widely used to detect these DNA breaks. sigmaaldrich.com In this assay, an enzyme adds labeled nucleotides to the ends of DNA fragments, which can then be visualized and quantified. Increased TUNEL staining in this compound-treated cells provides strong evidence of apoptosis. jtgga.orgnih.gov

Table 2: Common Apoptosis Assays in this compound Research

Apoptotic Stage Assay Principle
Early Annexin V Staining Detects translocation of phosphatidylserine (B164497) to the outer cell membrane. sigmaaldrich.comnih.gov
Mid Caspase Activity Assays Measures the activity of key proteases (caspases-3, -7, -8, -9) in the apoptotic pathway. bio-rad-antibodies.com

By inducing apoptosis, this compound is expected to reduce the number of living cancer cells and inhibit their ability to multiply. Cell proliferation and viability assays are used to quantify this anti-cancer effect.

Detailed Research Findings: These assays measure the metabolic activity of cells, which correlates with the number of viable cells in a culture. miltenyibiotec.comnih.gov

Tetrazolium Reduction Assays (MTT, XTT): These are colorimetric assays where metabolically active cells convert a tetrazolium salt (like MTT or XTT) into a colored formazan (B1609692) product. nih.govrndsystems.com The intensity of the color is proportional to the number of viable cells. Treatment with this compound would be expected to result in a dose-dependent decrease in color intensity, indicating reduced cell viability.

Resazurin Assay: Similar to tetrazolium assays, this method uses a redox-sensitive dye (resazurin) that is converted by viable cells into a fluorescent product (resorufin). rndsystems.com A decrease in fluorescence signifies a reduction in cell viability.

ATP Detection Assays: This highly sensitive assay measures the amount of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, which is present only in metabolically active, viable cells. nih.gov A decrease in the luminescent signal after this compound treatment would indicate a reduction in cell viability.

These quantitative assays are essential for determining the potency of this compound and are widely used in preclinical studies to assess its potential as an anti-cancer agent. researchgate.net

Table 3: Mentioned Compounds

Compound Name
7-AAD
Adenosine triphosphate (ATP)
BCL-2
This compound
Custirsen
DNA
FITC-dUTP
Messenger RNA (mRNA)
MTT
OGX-011
Phosphatidylserine
Propidium (B1200493) iodide (PI)
Resazurin
Resorufin
Ribonucleic Acid (RNA)
XTT
BCL2 gene
NF-KB
Caspase-3
Caspase-6
Caspase-7
Caspase-8
Caspase-9
Caspase-10
Clusterin
Complementary DNA (cDNA)
Deoxyuridine triphosphate
Terminal deoxynucleotidyl transferase (TdT)
Western blotting
Co-immunoprecipitation
Proximity ligation assays
Annexin V
TUNEL

Flow Cytometry for Cell Cycle and Phenotypic Characterization

Flow cytometry is a critical laser-based technology used to analyze the physical and chemical characteristics of single cells or particles as they pass through a beam of light. In the context of this compound, this methodology is instrumental in elucidating the compound's effects on cell cycle progression and characterizing cellular phenotypes, particularly in cancer cell lines.

Cell Cycle Analysis: To assess the impact of this compound on the cell cycle, cancer cells are treated with the compound and then prepared for flow cytometric analysis. A common procedure involves fixing the cells, permeabilizing them, and staining their DNA with a fluorescent dye such as propidium iodide (PI) or DAPI. The intensity of the fluorescence from the stained DNA is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.gov An accumulation of cells in a specific phase, or the appearance of a "sub-G1" peak, can indicate cell cycle arrest or apoptosis, respectively. ucl.ac.uk

Studies on the target of this compound, clusterin, have shown that its suppression leads to a significant increase in the population of cells in the G2/M phase, indicating a potential role in regulating mitosis. nih.gov Therefore, flow cytometry is employed to precisely quantify this cell cycle arrest induced by this compound.

Phenotypic Characterization: Beyond the cell cycle, flow cytometry enables the detailed characterization of cellular phenotypes through immunophenotyping. This involves staining cells with fluorescently-labeled antibodies that bind to specific cell surface or intracellular proteins. For this compound research, this could involve using antibodies against markers of apoptosis (e.g., Annexin V, which binds to phosphatidylserine on the surface of apoptotic cells), proliferation (e.g., Ki-67), or other proteins of interest in the signaling pathways affected by the compound. ucl.ac.uk This multiparameter approach allows researchers to correlate changes in the cell cycle with the expression of key proteins, providing a deeper understanding of the compound's mechanism of action at a single-cell level.

Parameter AnalyzedMethod/StainTypical Finding with this compound/Target InhibitionReference
Cell Cycle DistributionDNA Staining (Propidium Iodide/DAPI)Increased percentage of cells in G2/M phase nih.gov
ApoptosisAnnexin V StainingIncreased Annexin V positive cells ucl.ac.uk
Apoptosis (DNA Fragmentation)Sub-G1 Peak AnalysisAppearance/increase of sub-G1 population ucl.ac.uk
Mitotic CellsPhospho-histone H3 StainingIncreased percentage of pHH3 positive cells nih.gov

Preclinical Animal Model Development and Refinement

The evaluation of this compound's in vivo efficacy relies on the use of well-established and validated preclinical animal models that accurately reflect human disease. Given that this compound has shown activity against glioma cells, the most commonly utilized models are xenografts. nih.gov

The establishment of a glioma xenograft model typically involves the subcutaneous or intracranial implantation of human glioma cell lines (e.g., U87MG) into immunocompromised mice, such as nude or SCID mice. nih.govnih.gov These mice lack a functional immune system, which prevents the rejection of the human tumor cells.

Validation of these models is a crucial step before their use in therapeutic studies. Key validation parameters include:

Tumor Growth Rate: After implantation, tumor growth is systematically monitored, often by caliper measurements for subcutaneous tumors. A consistent and reproducible growth rate ensures the model is stable.

Tumor Take Rate: The percentage of animals that successfully develop tumors after cell implantation is calculated to ensure the reliability of the model.

Histological Confirmation: Tumors are excised and analyzed histologically to confirm that their morphology is consistent with the original human tumor type.

Once validated, these models are used to assess the anti-tumor activity of compounds like this compound, where administration of the compound has been shown to suppress tumor growth and extend animal survival. nih.gov

Following in vivo studies in animal models, tissue specimens, particularly the tumors, are harvested for detailed analysis. Histopathological and immunohistochemical (IHC) techniques are essential for examining the microscopic effects of this compound on tumor tissue.

Histopathological Analysis: This involves fixing the tumor tissue (e.g., in formalin), embedding it in paraffin, and slicing it into thin sections. These sections are then stained with standard histological dyes, most commonly hematoxylin (B73222) and eosin (B541160) (H&E). Pathologists examine these stained sections under a microscope to assess general tissue architecture, cell morphology, the extent of necrosis (cell death), and mitotic activity. Treatment with an effective agent like this compound would be expected to show an increase in necrotic areas and a decrease in the density of viable tumor cells compared to control groups.

Immunohistochemical (IHC) Analyses: IHC is a powerful technique that uses antibodies to detect the presence and localization of specific proteins within the tissue context. This method is crucial for confirming that this compound engages its target and modulates downstream pathways within the tumor. For this compound, which is known to suppress the NF-κB pathway and induce apoptosis, IHC would be used to visualize these effects directly in the tumor tissue. nih.gov

Target Protein (Biomarker)Expected Change with this compoundBiological SignificanceReference
NF-κB (p65 subunit)Decreased nuclear localizationIndicates inhibition of the target pathway nih.gov
Cleaved Caspase-3Increased stainingMarker for execution-phase of apoptosis google.com
Ki-67Decreased stainingIndicates reduced cell proliferation nih.gov
PTENNo expected change (control)Assesses specificity of drug action

Pharmacodynamic (PD) biomarkers are molecules that provide evidence that a drug has reached its target and is having the intended biological effect. The assessment of these biomarkers in animal models is fundamental for understanding the dose-response relationship and for guiding the development of the therapeutic agent.

For this compound, research has identified a specific set of genes regulated by the compound through its modulation of the NF-κB pathway. nih.gov These genes serve as key PD biomarkers. In preclinical animal models, tumor tissues are collected at various time points after this compound administration. The expression levels of these biomarker genes (at the mRNA or protein level) are then quantified.

Common techniques for PD biomarker assessment include:

Quantitative Real-Time PCR (qRT-PCR): To measure changes in the mRNA levels of target genes.

Immunohistochemistry (IHC): As described previously, to measure changes in protein expression and localization.

Western Blotting: To quantify protein levels in lysates prepared from tumor tissue.

The primary PD biomarkers for this compound's activity in glioma models are NF-κB and its downstream target genes, such as IEX-3, SOD2, IL6, and IL8. nih.gov A dose-dependent decrease in the expression of these genes following treatment would provide strong evidence of target engagement and biological activity in the in vivo setting.

Bioanalytical Methodologies for Compound Detection and Metabolism Studies in Research Models

Bioanalytical methods are essential for the quantitative determination of a drug and its metabolites in biological matrices such as plasma, urine, and tissue. These studies are critical for understanding the pharmacokinetics (PK)—what the body does to the drug—and the metabolic fate of the compound.

For a compound like this compound, the gold standard for bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). youtube.comresearchgate.net This technique offers high sensitivity, specificity, and throughput, making it ideal for detecting low concentrations of the drug and its metabolites in complex biological samples. researchgate.nethug.ch

The process involves:

Sample Preparation: The drug and its metabolites are extracted from the biological matrix (e.g., plasma) to remove interfering substances. This can be achieved through methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: The extract is injected into a liquid chromatography system. The components of the mixture are separated as they travel through a column, based on their physicochemical properties.

Mass Spectrometric Detection: As the separated components exit the column, they are ionized and enter a tandem mass spectrometer. The instrument first selects the ions corresponding to the parent drug (the precursor ion) and then fragments them. Specific fragments (product ions) are then detected. This precursor-to-product ion transition is highly specific to the molecule's structure, allowing for precise quantification.

A full validation of the bioanalytical method is performed according to regulatory guidelines to ensure its reliability. This validation assesses parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability. researchgate.net These validated methods are then applied to analyze samples from preclinical animal studies to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Validation ParameterDescription
AccuracyThe closeness of the measured concentration to the true concentration.
PrecisionThe degree of scatter or variability in repeated measurements of the same sample.
SelectivityThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Sensitivity (LLOQ)The Lower Limit of Quantification; the lowest concentration that can be measured with acceptable accuracy and precision.
Matrix EffectThe alteration of ionization efficiency by co-eluting substances from the biological matrix.
StabilityThe chemical stability of the analyte in the biological matrix under various storage and processing conditions.

Future Directions and Translational Research Perspectives for Cc 8490

Elucidation of Residual Unidentified Mechanisms of Action

While the primary mechanism of CC-8490 is understood to be the inhibition of clusterin production, a protein associated with treatment resistance in cancer, there are indications of other, less-defined modes of action. wikipedia.orgmedicinenet.com this compound acts as a selective estrogen receptor modulator (SERM), which contributes to its inhibitory effect on the proliferation of estrogen-sensitive breast cancer cells. drugbank.com However, its ability to induce apoptosis in glioblastoma cells appears to be independent of estrogen receptor pathways. drugbank.com Preliminary research suggests that in brain cancer, this compound may suppress the nuclear factor (NF)-κB pathway and its target genes, including IEX-3, SOD2, IL6, and IL8. drugbank.com Further investigation into these and other potential off-target effects is crucial for a comprehensive understanding of its biological activity. A deeper knowledge of these residual mechanisms could unveil new therapeutic opportunities and inform the development of more targeted and effective treatment strategies.

Investigation of Synergistic Combination Research Strategies (e.g., with established therapies)

The potential of this compound to enhance the efficacy of existing cancer therapies is a significant area of future research. As an inhibitor of the cytoprotective protein clusterin, this compound is positioned to counteract the treatment resistance that often develops with chemotherapy, androgen deprivation therapy, and radiation therapy. wikipedia.orgnih.gov Studies have explored its use in combination with chemotherapy agents like docetaxel (B913) and cabazitaxel in clinical trials for metastatic castration-resistant prostate cancer. medicinenet.comnih.gov

Research into the synergistic effects of antisense oligonucleotides with traditional chemotherapeutics has shown that the sequence of administration can be critical. For instance, in a prostate cancer model, pretreatment with an antisense oligonucleotide targeting TGF-alpha followed by paclitaxel resulted in significantly greater activity than simultaneous administration or the reverse order. nih.gov Similarly, sequential administration with cyclophosphamide and mitoxantrone also demonstrated increased growth inhibition. nih.gov Future studies should systematically evaluate various combination regimens, including different classes of chemotherapeutic agents and targeted therapies, to identify the most potent and synergistic partnerships for this compound.

Therapeutic AgentPotential for Synergy with this compoundRationale
DocetaxelHighOvercoming clusterin-mediated resistance to taxane-based chemotherapy. nih.gov
CabazitaxelHighSimilar to docetaxel, aimed at enhancing efficacy in resistant prostate cancer. medicinenet.com
Androgen Deprivation TherapyHighCounteracting the upregulation of clusterin in response to hormonal therapies. wikipedia.orgnih.gov
Radiation TherapyHighIncreasing the sensitivity of cancer cells to radiation-induced apoptosis by inhibiting a key survival protein. wikipedia.org
PaclitaxelModerate to HighPre-clinical evidence suggests sequential administration may be key to maximizing synergy. nih.gov
CyclophosphamideModerate to HighPre-clinical findings indicate that sequential use can lead to significantly increased growth inhibition. nih.gov
MitoxantroneModerateCombination therapy has shown to be more inhibitory than mitoxantrone alone in pre-clinical models. nih.gov

Exploration of Novel Disease Research Contexts and Biological Pathways

The established role of clusterin and estrogen receptors in various cancers suggests that the therapeutic application of this compound could extend beyond its current focus. wikipedia.orgdrugbank.com Initially investigated for brain and breast cancer, its mechanism of action holds promise for other malignancies where clusterin is overexpressed, such as non-small cell lung, ovarian, and colorectal cancers. wikipedia.orgdrugbank.com

Furthermore, the involvement of clusterin in cellular stress responses and apoptosis regulation opens the door to exploring this compound in non-oncological diseases characterized by these processes. wikipedia.org For example, neurodegenerative diseases where protein aggregation and apoptosis are key features could be a novel area of investigation. Research into the biological pathways influenced by this compound, such as the NF-κB pathway, could also reveal new therapeutic targets and disease contexts where this compound could be beneficial. drugbank.com Text mining and literature network analysis are emerging tools that can help identify novel associations between genes, diseases, and drugs, potentially guiding the exploration of new applications for this compound. nih.gov

Development of Advanced Preclinical Models for Enhanced Research Predictivity

To better predict the clinical efficacy of this compound, the development of more sophisticated preclinical models is essential. While traditional 2D cell culture and xenograft models have provided valuable initial data, they often fail to fully recapitulate the complexity of human tumors and their microenvironment. Three-dimensional (3D) vascularized microtumor (VMT) models, for example, can offer a more accurate in vitro system to study the effects of drugs on tumor growth and angiogenesis. nih.gov

For a compound like this compound, which targets a stress-response protein, models that can accurately simulate the tumor microenvironment and the development of treatment resistance are crucial. Patient-derived xenografts (PDXs) and organoid models, which retain more of the genetic and phenotypic characteristics of the original tumor, could provide more predictive insights into how tumors will respond to this compound in combination with other therapies. researchgate.net Furthermore, advanced models could be used to study the intercellular propagation of factors involved in programmed cell death, a process relevant to the mechanism of this compound. pnas.org

Integration of Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the molecular effects of this compound can be achieved through the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This multi-omics approach can provide a systems-level view of the cellular response to this compound, revealing not only the direct effects on clusterin expression but also the downstream consequences on various biological pathways. researchgate.net

By analyzing the transcriptome, researchers can identify changes in gene expression patterns following treatment, while proteomics can reveal alterations in protein levels and post-translational modifications. mdpi.comresearchgate.net Metabolomics can shed light on the metabolic reprogramming that occurs in response to the drug. researchgate.net Integrating these datasets can help to build detailed mechanistic models of drug action, identify potential biomarkers of response and resistance, and uncover novel therapeutic targets for combination therapies. nih.govresearcher.life This approach is particularly valuable for understanding the complex interplay between this compound and the intricate network of molecular and cellular interactions within the tumor microenvironment. nih.gov

Refinement of Structure-Based Design for Optimized Analogues and Novel Scaffolds

While this compound is a second-generation antisense oligonucleotide with modifications to improve its properties, there is always room for further optimization. wikipedia.org Structure-based drug design, aided by computational modeling and virtual screening, can be employed to develop analogues of this compound with enhanced affinity, specificity, and pharmacokinetic profiles. nih.govnih.gov

For instance, modifications to the oligonucleotide backbone, such as the 2'-O-(2-methoxyethyl) modification already present in this compound, have been shown to increase nuclease resistance and target affinity. wikipedia.org Further refinements could involve exploring different chemical modifications or developing novel scaffolds that mimic the binding properties of this compound but possess improved drug-like characteristics. The goal of such efforts would be to create next-generation compounds with greater potency, reduced off-target effects, and a more favorable therapeutic window.

Overcoming Research Challenges in Oligonucleotide and Small Molecule Compound Development

The development of oligonucleotide-based therapies like this compound faces a unique set of challenges. These include ensuring efficient delivery to target tissues, overcoming potential immunogenicity, and minimizing off-target effects. rsc.orgpharmamanufacturing.com The large size and negative charge of nucleic acid drugs can make cellular uptake difficult, often necessitating the use of sophisticated delivery systems. nih.gov

Furthermore, the synthesis and purification of oligonucleotides on a large scale can be complex and costly. Analytical methods for quality control also need to be highly specific due to the structural similarity between the active ingredient and potential impurities. For small molecule compounds, challenges often revolve around achieving high target specificity and avoiding off-target toxicities, which can be a common reason for clinical trial failures. nih.govnih.gov Continued research into novel delivery technologies, chemical modifications to improve stability and reduce toxicity, and rigorous preclinical validation of the mechanism of action are all critical for the successful development of compounds like this compound. nih.govnih.gov

Development StageKey ChallengePotential Solution
Drug Delivery Inefficient cellular uptake due to large size and negative charge. pharmamanufacturing.comDevelopment of advanced delivery systems (e.g., GalNAc conjugates, lipid nanoparticles). nih.gov
Stability & Immunogenicity Degradation by nucleases and potential for immune stimulation. rsc.orgChemical modifications to the oligonucleotide backbone. nih.gov
Manufacturing Complex and costly large-scale synthesis and purification. Optimization of synthetic processes and development of advanced purification techniques.
Specificity Potential for off-target effects and unintended interactions. rsc.orgnih.govRigorous in vitro and in vivo validation; structure-based design for improved specificity. nih.gov
Preclinical to Clinical Translation Lack of predictive preclinical models. nih.govUtilization of patient-derived xenografts, organoids, and 3D culture systems. researchgate.net

Q & A

Q. What are the primary molecular targets and mechanisms of action of CC-8490 in estrogen receptor-positive cancers?

this compound functions as a selective estrogen receptor modulator (SERM), binding to ERα and ERβ to inhibit estrogen-dependent proliferation in breast cancer cells. Additionally, it exhibits ER-independent mechanisms, such as inducing apoptosis in glioblastoma via pathways involving mitochondrial dysfunction and caspase activation . Researchers should validate these dual mechanisms using receptor knockout models and transcriptomic profiling to isolate ER-dependent vs. ER-independent effects .

Q. What existing preclinical and clinical studies have established the antitumor efficacy of this compound?

Study TypeKey FindingsReference
PreclinicalInhibits ER+ breast cancer proliferation; induces apoptosis in glioblastoma via ER-independent pathways
Phase I TrialSafe and well-tolerated in recurrent high-grade gliomas; no dose-limiting toxicities reported
Phase II TrialLimited public data; efficacy outcomes pending further publication
Researchers should consult ClinicalTrials.gov for trial updates and cross-reference with oncology databases for unpublished datasets .

How should researchers formulate hypothesis-driven questions when investigating this compound's off-target effects?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:

  • "Does this compound modulate non-ER pathways (e.g., MAPK/STAT3) in triple-negative breast cancer?" Prioritize gaps identified in systematic reviews and employ siRNA screening or phosphoproteomics to map off-target interactions .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing this compound's efficacy in ERα vs. ERβ dominated tumor models?

  • Control Variables: Use isogenic cell lines with ERα/ERβ overexpression or knockout to isolate receptor-specific effects.
  • Dosage Optimization: Conduct dose-response assays to identify receptor-selective IC50 values .
  • Endpoint Selection: Measure proliferation (e.g., Ki-67 staining) for ERα models vs. apoptosis markers (e.g., cleaved caspase-3) for ERβ-dominated contexts .
  • Statistical Tools: Apply ANOVA with post-hoc Tukey tests to compare inter-group variability .

Q. How can researchers reconcile contradictory data on this compound's apoptotic effects in glioblastoma versus breast cancer models?

Contradictions may arise from tissue-specific signaling contexts. Methodological steps include:

  • Pathway Enrichment Analysis: Use RNA-seq to compare apoptotic gene networks (e.g., Bcl-2 family) across cancer types .
  • Microenvironment Mimicry: Incorporate 3D co-culture models with astrocytes or fibroblasts to assess stromal influence on drug response .
  • Meta-Analysis: Aggregate data from disparate studies using PRISMA guidelines to identify confounding variables (e.g., dosing schedules) .

Q. What methodologies are recommended for assessing this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships in multi-compartment tumor models?

  • Compartmental Modeling: Use physiologically based pharmacokinetic (PBPK) software to simulate drug distribution in blood-brain barrier-penetrant glioblastoma models .
  • Biomarker Correlation: Pair PK data (e.g., plasma concentration) with PD markers (e.g., ER phosphorylation status) via longitudinal sampling .
  • Iterative Refinement: Adjust model parameters using Bayesian inference to account for inter-patient variability .

Guidance for Methodological Rigor

  • Data Reproducibility: Follow the "Materials and Methods" standards in and , including detailed protocols for compound preparation and characterization.
  • Ethical Compliance: Ensure animal/human studies align with institutional review board (IRB) guidelines, particularly for phase II trial data reuse .
  • Literature Integration: Use citation management tools (e.g., Zotero) to track primary sources and avoid redundant hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.